molecular formula C15H14N4O3S B12915959 ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 51646-43-6

ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12915959
CAS No.: 51646-43-6
M. Wt: 330.4 g/mol
InChI Key: LRXJIPIIYTUECM-UHFFFAOYSA-N
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Description

Ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • 7-Oxo group: Contributes to hydrogen bonding and electronic effects.
  • Ethyl ester at position 6: Influences solubility and metabolic stability.

This compound is synthesized via condensation reactions involving aminotriazoles and β-keto esters, often under microwave-assisted or reflux conditions . Its crystal structure reveals planar triazolopyrimidine rings and π-π stacking interactions, critical for stability .

Properties

CAS No.

51646-43-6

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14N4O3S/c1-2-22-13(21)11-8-16-14-17-15(18-19(14)12(11)20)23-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17,18)

InChI Key

LRXJIPIIYTUECM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N=C(NN2C1=O)SCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Three-Component Condensation Method

A widely reported and efficient method for preparing ethyl 2-benzylsulfanyl-7-oxo-1H-triazolo[1,5-a]pyrimidine-6-carboxylate involves a three-component condensation reaction:

  • Reactants :

    • 3-amino-5-benzylsulfanyl-1,2,4-triazole (1 mmol)
    • Aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1 mmol)
    • β-keto ester (e.g., ethyl acetoacetate, 1 mmol)
  • Solvent : Ethanol (3 mL)

  • Conditions :

    • Microwave irradiation at 323 K for 30 minutes in a sealed tube (Smith synthesizer)
    • Cooling to room temperature followed by filtration and recrystallization from ethanol
  • Outcome : The target compound precipitates and can be isolated in high purity suitable for X-ray crystallographic analysis.

This method benefits from microwave-assisted synthesis, which significantly reduces reaction time and improves yield compared to conventional heating.

Stepwise Synthetic Route and Mechanistic Insights

Preparation of Key Intermediate

  • The starting 3-amino-5-benzylsulfanyl-1,2,4-triazole is synthesized or procured as a precursor containing the benzylsulfanyl group at the 5-position of the triazole ring.

Cyclocondensation Reaction

  • The amino group of the triazole reacts with the aldehyde and β-keto ester under acidic or neutral conditions to form the fused triazolo[1,5-a]pyrimidine ring system.
  • The reaction proceeds via initial Schiff base formation between the amino group and aldehyde, followed by cyclization with the β-keto ester.
  • The benzylsulfanyl substituent remains intact during the cyclization, positioned at the 2-position of the triazolopyrimidine ring.

Purification and Characterization

  • The crude product is purified by recrystallization from ethanol.
  • Characterization includes ^1H NMR spectroscopy showing characteristic signals for the benzyl group, triazolopyrimidine protons, and ethyl ester moiety.
  • Single crystals suitable for X-ray diffraction can be grown from acetone solutions at room temperature, confirming the molecular structure.

Alternative Synthetic Approaches

Microwave-Assisted Solvent-Free Synthesis

  • Some reports indicate the feasibility of solvent-free or green chemistry approaches using microwave irradiation to enhance reaction rates and yields.
  • These methods avoid the use of large volumes of solvents and reduce reaction times to minutes, aligning with sustainable chemistry principles.

Multi-Step Synthesis via Intermediate Carboxylates and Chlorides

  • In more complex synthetic schemes, the ethyl carboxylate group can be introduced via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones or aromatic ketones.
  • Subsequent chlorination of the carboxylic acid intermediate to form acyl chlorides allows for further coupling reactions to introduce various substituents, including benzylsulfanyl groups, through nucleophilic substitution or coupling reactions.

Summary Table of Preparation Methods

Method Reactants & Conditions Advantages Notes
Three-Component Condensation 3-amino-5-benzylsulfanyl-1,2,4-triazole, aromatic aldehyde, β-keto ester in EtOH, microwave 323 K, 30 min Rapid, high yield, straightforward Suitable for direct synthesis of target compound
Microwave-Assisted Solvent-Free Same reactants, no solvent, microwave irradiation Eco-friendly, reduced solvent use Emerging method, requires optimization
Multi-Step via Acyl Chlorides Cyclocondensation to carboxylic acid → chlorination → coupling with benzylsulfanyl nucleophile Allows structural diversification More complex, multi-step, useful for analog synthesis

Research Findings and Analytical Data

  • NMR Spectroscopy :

    • ^1H NMR (CDCl3, 400 MHz) shows signals at δ 10.89 (s, 1H, NH), 7.14–7.41 (m, 9H, aromatic protons), 4.02 (q, 2H, ethyl CH2), 1.08 (t, 3H, ethyl CH3), and signals corresponding to benzyl and triazolopyrimidine protons.
  • X-ray Crystallography :

    • Confirms the fused ring system, planarity of the triazole ring, and the position of the benzylsulfanyl substituent at C-2.
    • Bond lengths and angles are consistent with related triazolopyrimidine derivatives.
  • Yield and Purity :

    • Microwave-assisted synthesis typically yields the product in moderate to high yields (60–85%) with high purity after recrystallization.

Chemical Reactions Analysis

Ethyl 2-(benzylthio)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (1H NMR) Reference
Target Compound 2-benzylsulfanyl, 7-oxo Not reported Not explicitly provided
Ethyl 2-(4-chlorophenyl)-7-oxo-4-pentyl 2-(4-Cl-phenyl), 4-pentyl 155–156 δ 8.88 (s, 1H), 8.16–8.11 (dd, 2H), 4.32–4.23 (m, 4H)
Ethyl 2-p-tolyl-7-oxo-4-pentyl 2-p-tolyl, 4-pentyl 216–217 δ 8.86 (s, 1H), 7.64–7.60 (dd, 2H)
Ethyl 2-(ethylthio)-7-methyl 2-ethylthio, 7-methyl Not reported Not provided
Ethyl 7-pyridin-4-yl-5-propyl 7-pyridin-4-yl, 5-propyl Not reported Molecular weight: 311.338 g/mol

Key Observations :

  • Position 2 substituents : Benzylsulfanyl (target) vs. aryl (e.g., 4-Cl-phenyl in ) vs. alkylthio (e.g., ethylthio in ). Bulkier groups (benzylsulfanyl) may enhance steric effects and π-π interactions compared to smaller substituents.
  • Position 7 : The 7-oxo group in the target compound contrasts with 7-methyl in or pyridinyl in , affecting hydrogen bonding capacity and electronic properties.
  • Melting Points : Higher melting points (e.g., 216–217°C for p-tolyl derivative ) correlate with increased planarity and intermolecular interactions.

Biological Activity

Ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 907972-74-1
  • IUPAC Name : Ethyl 2-benzylsulfanyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Research indicates that compounds in the triazole family, particularly those with sulfur substitutions like ethyl 2-benzylsulfanyl derivatives, exhibit significant biological activities. These mechanisms often include:

  • Antioxidant Activity : The presence of the benzylsulfanyl group enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Ethyl 2-benzylsulfanyl derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antioxidant and Anti-inflammatory Activity

A study evaluated the antioxidant capacity of related compounds and found that those with similar structures exhibited significant inhibition of protein denaturation and free radical scavenging activity. The results are summarized in Table 1.

CompoundConcentration (µg/mL)% Inhibition
Standard (Ascorbic Acid)5078
Ethyl Derivative A5064
Ethyl Derivative B10060

Antimicrobial Activity

In vitro studies have demonstrated that ethyl 2-benzylsulfanyl derivatives possess notable antibacterial properties. For instance, one study reported the following minimum inhibitory concentrations (MIC) against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has shown it to be effective against various cancer cell lines. For example:

  • MCF-7 (Breast Cancer) : IC50 = 15 µM
  • HeLa (Cervical Cancer) : IC50 = 25 µM

These results indicate a significant potential for use in cancer therapeutics.

Case Studies

Several case studies have highlighted the therapeutic applications of similar compounds:

  • Case Study on Anticancer Activity : A derivative of triazolo[1,5-a]pyrimidine was tested against MCF-7 cells and showed enhanced apoptosis compared to standard chemotherapeutics.
  • Case Study on Antimicrobial Efficacy : A related compound was evaluated against multi-drug resistant strains of bacteria and demonstrated superior efficacy compared to conventional antibiotics.

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